ethyl 2-amino-7-((2-(tert-butoxy)-2-oxoethyl)amino)-5-fluoro-1H-indole-3-carboxylate
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Overview
Description
Ethyl 2-amino-7-((2-(tert-butoxy)-2-oxoethyl)amino)-5-fluoro-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family This compound is characterized by its complex structure, which includes an indole core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-7-((2-(tert-butoxy)-2-oxoethyl)amino)-5-fluoro-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the amino and fluoro substituents. The tert-butoxy group is then added through a nucleophilic substitution reaction. The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-7-((2-(tert-butoxy)-2-oxoethyl)amino)-5-fluoro-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
Ethyl 2-amino-7-((2-(tert-butoxy)-2-oxoethyl)amino)-5-fluoro-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a drug candidate, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-7-((2-(tert-butoxy)-2-oxoethyl)amino)-5-fluoro-1H-indole-3-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives with various substituents, such as:
- Ethyl 2-amino-7-((2-(tert-butoxy)-2-oxoethyl)amino)-5-chloro-1H-indole-3-carboxylate
- Ethyl 2-amino-7-((2-(tert-butoxy)-2-oxoethyl)amino)-5-bromo-1H-indole-3-carboxylate
Uniqueness
What sets ethyl 2-amino-7-((2-(tert-butoxy)-2-oxoethyl)amino)-5-fluoro-1H-indole-3-carboxylate apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluoro group, in particular, can enhance the compound’s stability and bioactivity, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C17H22FN3O4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
ethyl 2-amino-5-fluoro-7-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-1H-indole-3-carboxylate |
InChI |
InChI=1S/C17H22FN3O4/c1-5-24-16(23)13-10-6-9(18)7-11(14(10)21-15(13)19)20-8-12(22)25-17(2,3)4/h6-7,20-21H,5,8,19H2,1-4H3 |
InChI Key |
ZVTCVYXOCHIRQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=C(C=C2NCC(=O)OC(C)(C)C)F)N |
Origin of Product |
United States |
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